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Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.

Dysregulation of FLT3 signaling, often through activating mutations such as internal tandem

duplications (ITD) or tyrosine kinase domain (TKD) mutations, is a common feature in several

hematological malignancies, most notably acute myeloid leukemia (AML).[1][2] In AML, FLT3

mutations are among the most frequent genetic alterations and are often associated with a

poor prognosis.[1][2] The clinical significance of FLT3 has led to the development of targeted

inhibitors, making the accurate quantification of FLT3 gene expression a crucial aspect of both

basic research and clinical drug development.

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring

gene expression levels.[3] This document provides detailed application notes and protocols for

the study of FLT3 expression using qPCR, intended to guide researchers, scientists, and drug

development professionals in designing and executing robust and reproducible experiments.

FLT3 Signaling Pathway
The FLT3 signaling pathway is initiated by the binding of its ligand (FLT3L), leading to receptor

dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This

activation triggers several downstream signaling cascades, including the PI3K/AKT,
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RAS/MEK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation,

and inhibit apoptosis. In the context of FLT3-ITD mutations, the receptor is constitutively active,

leading to ligand-independent signaling and uncontrolled cell growth.[4]

Extracellular Space

Cell Membrane

Intracellular Space

FLT3 Ligand

FLT3 Receptor

Binding & Dimerization

PI3K

RAS

JAK

AKT

Cell Survival

MEK

ERK

Cell Proliferation

STAT5

Inhibition of
Differentiation

Click to download full resolution via product page

Caption: FLT3 signaling pathway upon ligand binding.
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Experimental Protocols
Experimental Workflow Overview
The overall workflow for quantifying FLT3 expression involves several key steps, from sample

acquisition to data analysis. A well-structured workflow is essential for obtaining reliable and

reproducible results.
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(Cells, Tissues) Total RNA Extraction RNA Quality & Quantity
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Reverse Transcription

(cDNA Synthesis) Quantitative Real-Time PCR Data Analysis
(Relative Quantification)
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Caption: General workflow for FLT3 expression analysis by qPCR.

Sample Preparation
Cell Lines: Culture hematopoietic cell lines (e.g., MV4-11, MOLM-13, K562) under standard

conditions. Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

Cell pellets can be stored at -80°C or used immediately for RNA extraction.

Primary Samples: For patient-derived samples (bone marrow or peripheral blood), isolate

mononuclear cells using Ficoll-Paque density gradient centrifugation. Wash the isolated cells

with PBS. Cell pellets can be stored at -80°C.

Total RNA Extraction
High-quality, intact RNA is crucial for accurate qPCR results. Commercially available kits are

recommended for their consistency and efficiency.

Recommended Kits:

QIAGEN RNeasy Mini Kit

Thermo Fisher Scientific TRIzol Reagent

LGC, Biosearch Technologies QuickExtract™ RNA Extraction Kit[5]
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Protocol Outline (using a column-based kit):

Lyse cells using the provided lysis buffer.

Homogenize the lysate.

Add ethanol to the lysate to promote RNA binding to the column membrane.

Load the sample onto the spin column and centrifuge.

Wash the column with the provided wash buffers to remove contaminants.

Elute the purified RNA with RNase-free water.

Optional DNase Treatment: To eliminate any contaminating genomic DNA, an on-column or

in-solution DNase digestion step is highly recommended.

RNA Quality and Quantity Assessment
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA

concentration and assess purity by measuring the A260/A280 and A260/A230 ratios. An

A260/A280 ratio of ~2.0 is indicative of pure RNA.

Integrity: Assess RNA integrity using an automated electrophoresis system such as the

Agilent Bioanalyzer. High-quality RNA will show distinct 18S and 28S ribosomal RNA peaks.

Reverse Transcription (cDNA Synthesis)
Reverse transcription converts the extracted RNA into complementary DNA (cDNA), which

serves as the template for the qPCR reaction.

Recommended Kits:

Bio-Rad iScript cDNA Synthesis Kits[6]

Applied Biosystems High-Capacity cDNA Reverse Transcription Kit[7]

QIAGEN QuantiTect Reverse Transcription Kit[8]
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Protocol Outline:

In a sterile, RNase-free tube, combine the total RNA template, a mix of random hexamers

and oligo(dT) primers, dNTPs, and reverse transcriptase enzyme in the recommended

reaction buffer.

Incubate the reaction mixture according to the manufacturer's protocol (typically includes a

priming step, an extension step, and an inactivation step).

The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qPCR)
Primer Design and Selection:

FLT3 Primers: It is recommended to use pre-designed and validated primer sets to ensure

specificity and efficiency. Several vendors offer such primers:

OriGene Technologies: Human FLT3 qPCR Primer Pair (NM_004119)[9]

Sino Biological: Human Flt3 Ligand/FLT3LG qPCR Primer Pair (HP100357)[10]

DiaCarta, Inc.: Human FLT3 qPCR primer set (NM_004119)[11]

Reference Genes (Housekeeping Genes): The selection of stable reference genes is

critical for accurate normalization of FLT3 expression. The stability of reference genes

should be validated for the specific cell types or tissues being studied. Commonly used

and validated reference genes for AML and other hematopoietic cells include:

ABL1 (Abelson murine leukemia viral oncogene homolog 1)[12]

ACTB (Beta-actin)[13]

B2M (Beta-2-microglobulin)[14]

GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)[13]

TBP (TATA-box binding protein)[13]
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qPCR Reaction Setup:

Recommended Master Mixes: Use a SYBR Green-based master mix for detection.

Reaction Components (per 20 µL reaction):

10 µL 2x SYBR Green Master Mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

2 µL cDNA template (diluted)

6 µL Nuclease-free water

Controls: Include the following controls in every qPCR run:

No-Template Control (NTC): To detect contamination.

No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination.

Thermal Cycling Conditions (typical):

Initial Denaturation: 95°C for 10 minutes

Cycling (40 cycles):

95°C for 15 seconds (Denaturation)

60°C for 1 minute (Annealing/Extension)

Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis
The most common method for relative quantification of gene expression is the delta-delta Ct

(ΔΔCt) method.
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Calculate ΔCt: For each sample, normalize the Ct value of the target gene (FLT3) to the Ct

value of the reference gene. ΔCt = Ct(FLT3) - Ct(Reference Gene)

Calculate ΔΔCt: Normalize the ΔCt of the experimental sample to the ΔCt of a control or

calibrator sample. ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Quantitative Data Summary
The following tables summarize representative data on FLT3 expression in various contexts.

Table 1: Relative FLT3 mRNA Expression in AML Subtypes

AML Subtype (FAB Classification)
Relative FLT3 Expression (Fold Change
vs. Normal Bone Marrow)

M0 (Undifferentiated) High

M1 (Myeloblastic without maturation) High

M2 (Myeloblastic with maturation) Moderate

M3 (Promyelocytic) Low

M4 (Myelomonocytic) Moderate-High

M5 (Monocytic) High

Note: This table represents a general trend. Actual expression levels can vary between

individual patients.

Table 2: FLT3 Expression in Hematopoietic Cell Lines
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Cell Line Lineage FLT3 Expression Level

MV4-11 AML High

MOLM-13 AML High

K562 CML (Blast Crisis) Low/Negative

HL-60 AML Moderate

REH B-cell ALL High

NALM-6 B-cell ALL High

Data compiled from multiple sources.[15][16][17]

Table 3: FLT3 Expression in Other Hematological Malignancies

Malignancy Typical FLT3 Expression Level

B-cell Acute Lymphoblastic Leukemia (B-ALL) Often High, especially in certain subtypes[18]

T-cell Acute Lymphoblastic Leukemia (T-ALL) Generally Low[18]

Chronic Myeloid Leukemia (CML)
Low in chronic phase, can be elevated in blast

crisis

Myelodysplastic Syndromes (MDS)
Variable, can be upregulated in progression to

AML

Troubleshooting
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Problem Potential Cause(s) Recommended Solution(s)

No or low signal

- Inefficient RNA extraction or

degradation- Inefficient cDNA

synthesis- PCR inhibitors-

Suboptimal primer/probe

design

- Verify RNA integrity and

quantity.- Use a high-quality

cDNA synthesis kit.- Dilute the

cDNA template.- Use validated

primers and optimize

annealing temperature.

Signal in No-Template Control

(NTC)

- Contamination of reagents or

workspace

- Use filter tips.- Aliquot

reagents.- Clean work surfaces

with 10% bleach.

High Ct values
- Low target expression-

Inefficient reaction

- Increase the amount of cDNA

template.- Check primer

efficiency with a standard

curve.

Inconsistent replicates
- Pipetting errors-

Inhomogeneous sample

- Use a master mix for all

reactions.- Ensure thorough

mixing of samples.

Multiple peaks in melt curve

analysis

- Primer-dimers- Non-specific

amplification

- Optimize primer

concentration and annealing

temperature.- Redesign

primers if necessary.

This troubleshooting guide is adapted from several sources.[19][20][21][22][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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